molecular formula C10H14ClN3O2 B2628107 2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide CAS No. 2411276-96-3

2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide

Cat. No.: B2628107
CAS No.: 2411276-96-3
M. Wt: 243.69
InChI Key: VCEOWSJMELJRRQ-UHFFFAOYSA-N
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Description

2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide is a synthetic organic compound that features a unique combination of functional groups, including a chloro group, an oxadiazole ring, and a cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, potentially altering its electronic properties.

    Cyclopropyl Ring Reactions: The cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might lead to the formation of oxadiazole N-oxides.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

    Materials Science: The oxadiazole ring is known for its electronic properties, making this compound useful in the development of organic semiconductors or fluorescent dyes.

    Biological Research: It can be used as a probe to study the interactions of oxadiazole-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclopropyl group adds steric hindrance and rigidity, which can influence its interaction with biological targets compared to other oxadiazole derivatives.

Properties

IUPAC Name

2-chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-6(11)10(15)14(2)5-8-12-9(16-13-8)7-3-4-7/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEOWSJMELJRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=NOC(=N1)C2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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